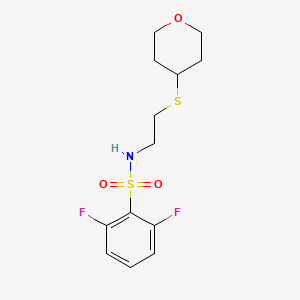

2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, also known as compound A, is a novel sulfonamide compound that has been synthesized for research purposes. This compound has been shown to have potential applications in the field of pharmacology due to its unique structure and mechanism of action.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research into derivatives of benzenesulfonamide, a compound structurally related to 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, has yielded compounds with potential therapeutic applications. These derivatives have been synthesized and characterized for their biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, specific compounds have demonstrated anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, surpassing the effects of traditional treatments like celecoxib in some cases. Additionally, some derivatives showed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

A study on the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, which are structurally akin to benzenesulfonamide derivatives, demonstrated the potential of these compounds against various bacterial and fungal strains. The synthesized compounds were evaluated for their antimicrobial activity against different bacteria and fungi, highlighting the versatility of benzenesulfonamide derivatives in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Antidiabetic Agents

Further research into fluoropyrazolesulfonylurea and thiourea derivatives, which share a functional group with the compound of interest, showed significant antidiabetic activity. These studies involved the synthesis of various derivatives and their preliminary biological screening, revealing favorable drug-like profiles for some compounds and demonstrating their potential as leads for future drug discovery in the treatment of diabetes (Faidallah et al., 2016).

Anti-Inflammatory and Antimicrobial Agents

Research on thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents indicates the broad therapeutic potential of benzenesulfonamide derivatives. These compounds not only displayed anti-inflammatory activity but also showed selective inhibitory activity towards COX-2 enzyme, along with a superior gastrointestinal safety profile compared to indomethacin. Some derivatives also exhibited notable antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting their utility as dual-function therapeutic agents (Bekhit et al., 2008).

Herbicidal Activity

A unique application of N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, related in function to the compound of interest, lies in their herbicidal activity. These compounds have been identified as a new group with notable post-emergence activity on dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids and demonstrating the potential for agricultural applications (Eussen et al., 1990).

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO3S2/c14-11-2-1-3-12(15)13(11)21(17,18)16-6-9-20-10-4-7-19-8-5-10/h1-3,10,16H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWYVPBAZPTUNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNS(=O)(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2923071.png)

![2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid](/img/structure/B2923074.png)

![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)

![N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2923079.png)

![1-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2923084.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2923086.png)

![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2923089.png)

![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2923091.png)